1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a compound that undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Synthesis Analysis
The compound can be synthesized through a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It may also be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is C7H3BrF4O . The InChI code is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H .Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis
The molecular weight of the compound is 259.00 g/mol . It has a topological polar surface area of 9.2 Ų .Scientific Research Applications
Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes
- Application Summary : This research focuses on the use of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene in the direct arylation of heteroarenes using palladium catalysis. The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes .
- Methods of Application : The experiment involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base. The major side-products of the reaction are HBr/KOAc .
- Results or Outcomes : High yields in arylated heteroarenes were obtained. This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Preparation of 1,2-Dehydro-3-(trifluoromethoxy)benzene
- Application Summary : 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand
Safety And Hazards
Future Directions
The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .
properties
IUPAC Name |
1-bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCYGYMYNLXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670191 | |
Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1033202-63-9 | |
Record name | 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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